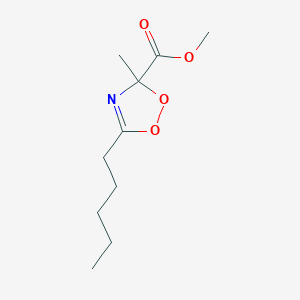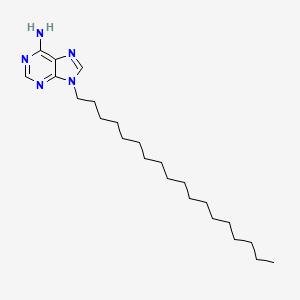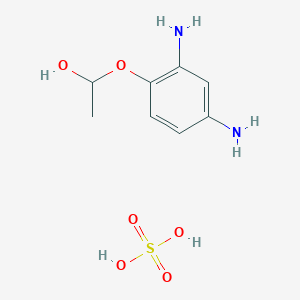
1-(2,4-Diaminophenoxy)ethanol; sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diaminophenoxyethanol sulfate is an organic compound with the chemical formula C8H14N2O6S. It is a white crystalline solid that is soluble in water and ethanol. This compound is known for its various applications in different fields, including its use as a corrosion inhibitor, bactericide, and antioxidant .
Méthodes De Préparation
2,4-Diaminophenoxyethanol sulfate can be synthesized through the reaction of aniline and ethylene oxide. The synthetic route involves the following steps:
- Aniline and ethylene oxide are added to a reaction vessel in a 1:1 molar ratio.
- The mixture is stirred under suitable temperature conditions to facilitate the reaction.
- After the reaction is complete, the reaction mixture is extracted using an appropriate solvent.
- The product is then crystallized, filtered, and dried to obtain 2,4-diaminophenoxyethanol sulfate .
Analyse Des Réactions Chimiques
2,4-Diaminophenoxyethanol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, in the presence of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,4-Diaminophenoxyethanol sulfate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in pharmaceutical formulations.
Industry: Employed as a corrosion inhibitor in the steel industry to prevent metal corrosion
Mécanisme D'action
The mechanism of action of 2,4-diaminophenoxyethanol sulfate involves its interaction with molecular targets and pathways. In the context of its use as a hair dye ingredient, it acts as an oxidative dye precursor. When mixed with hydrogen peroxide, it undergoes oxidation to form colored compounds that impart color to the hair. The molecular targets include the hair fibers, where the dye molecules penetrate and bind to the hair structure .
Comparaison Avec Des Composés Similaires
2,4-Diaminophenoxyethanol sulfate can be compared with other similar compounds such as:
2,4-Diaminophenoxyethanol dihydrochloride: Similar in structure but differs in the counterion (chloride vs. sulfate).
4-Amino-2-hydroxyethylphenol: Another compound with similar functional groups but different substitution patterns on the benzene ring.
The uniqueness of 2,4-diaminophenoxyethanol sulfate lies in its specific combination of functional groups and its sulfate counterion, which imparts distinct properties and applications .
Propriétés
Formule moléculaire |
C8H14N2O6S |
|---|---|
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
1-(2,4-diaminophenoxy)ethanol;sulfuric acid |
InChI |
InChI=1S/C8H12N2O2.H2O4S/c1-5(11)12-8-3-2-6(9)4-7(8)10;1-5(2,3)4/h2-5,11H,9-10H2,1H3;(H2,1,2,3,4) |
Clé InChI |
FBFCSRCNEPBFMX-UHFFFAOYSA-N |
SMILES canonique |
CC(O)OC1=C(C=C(C=C1)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


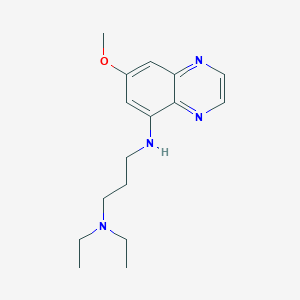
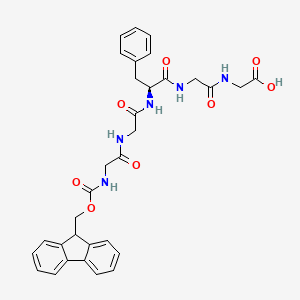

![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
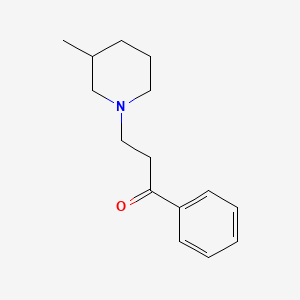
![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
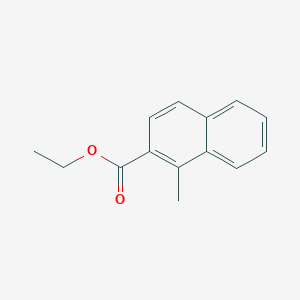
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
